5-nitro-2-phenoxyaniline chemical structure and molecular weight
5-nitro-2-phenoxyaniline chemical structure and molecular weight
Technical Whitepaper: Structural Characterization, Synthesis, and Application of 5-Nitro-2-phenoxyaniline
As drug discovery and materials science continue to demand highly functionalized aromatic building blocks, diaryl ethers substituted with orthogonal reactive groups have emerged as critical intermediates. Among these, 5-nitro-2-phenoxyaniline stands out due to its dual functionality—a nucleophilic primary amine and an electrophilic nitro group—anchored to a flexible diphenyl ether core.
This guide provides an in-depth, mechanistic exploration of 5-nitro-2-phenoxyaniline, detailing its physicochemical properties, a self-validating synthetic workflow, and its downstream applications in pharmaceutical development.
Structural and Physicochemical Profiling
The molecular architecture of 5-nitro-2-phenoxyaniline consists of an aniline core where the ortho position (C2) is occupied by a phenoxy ether linkage, and the meta position relative to the amine (C5) is occupied by a nitro group. This specific arrangement creates a highly polarized aromatic system. The electron-donating amine and phenoxy groups compete with the strongly electron-withdrawing nitro group, leading to unique resonance stabilization and distinct spectroscopic signatures.
To establish a quantitative baseline for analytical and synthetic workflows, the core physicochemical properties are summarized below[1],[2],[3]:
| Property | Value |
| Chemical Name | 5-nitro-2-phenoxyaniline |
| CAS Registry Number | 5410-98-0 |
| Linear Formula | C12H10N2O3 |
| Molecular Weight | 230.22 g/mol |
| Topological Polar Surface Area (TPSA) | 81.3 Ų |
| Hydrogen Bond Donors | 1 (Primary Amine, -NH2) |
| Hydrogen Bond Acceptors | 4 (Ether Oxygen, Nitro Oxygens, Amine Nitrogen) |
Mechanistic Synthesis Pathway
The most reliable and scalable method for synthesizing 5-nitro-2-phenoxyaniline relies on the regioselective reduction of its precursor, 2,4-dinitro-1-phenoxybenzene (CAS 2486-07-9)[4]. This approach is preferred over direct nitration or amination of diphenyl ethers, which often yield intractable mixtures of regioisomers.
The Causality of Regioselective Reduction (Zinin Reduction)
When 2,4-dinitro-1-phenoxybenzene is subjected to a Zinin reduction using a mild sulfide donor (such as sodium disulfide, Na2S2, or ammonium sulfide), the reduction is highly regioselective for the ortho-nitro group.
Why does this occur? The selectivity is driven by the coordination of the sulfide reagent. The lone pairs on the ether oxygen of the phenoxy group can coordinate with the counter-cation (e.g., Na⁺ or NH₄⁺) of the reducing agent. This localized coordination effectively tethers the reducing sulfide anion in close spatial proximity to the ortho-nitro group (C2), accelerating its reduction to an amine while leaving the para-nitro group (C4) intact. Upon renumbering the resulting aniline ring, the old C4 nitro group becomes the C5 substituent, yielding the target 5-nitro-2-phenoxyaniline.
Chemical synthesis pathway of 5-nitro-2-phenoxyaniline via SNAr and regioselective reduction.
Experimental Protocol: Self-Validating Synthesis Workflow
As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following step-by-step methodology incorporates built-in analytical checkpoints to ensure reaction fidelity.
Reagents: 2,4-dinitro-1-phenoxybenzene (1.0 eq), Sodium sulfide nonahydrate (Na2S·9H2O) (1.2 eq), Sulfur powder (1.2 eq), Ethanol, Water.
Step 1: Preparation of the Polysulfide Reducing Agent
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Dissolve Na2S·9H2O in a minimal amount of distilled water.
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Add elemental sulfur powder and heat gently at 50°C until the sulfur dissolves, forming a deep orange-red solution of sodium disulfide (Na2S2). Causality: Polysulfides are milder and more regioselective than pure sulfides, preventing over-reduction.
Step 2: Substrate Dissolution
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Dissolve 2,4-dinitro-1-phenoxybenzene in hot ethanol (approx. 70°C) to ensure a homogeneous reaction mixture.
Step 3: Controlled Addition and Reaction
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Add the aqueous Na2S2 solution dropwise to the ethanolic substrate solution over 30 minutes.
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Maintain the reaction temperature at 75°C for 2 hours.
Step 4: Real-Time Self-Validation (TLC Monitoring)
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Spot the reaction mixture against the starting material on a Silica Gel 60 F254 TLC plate. Elute using a 3:1 Hexane/Ethyl Acetate system.
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Validation Check: The starting material is highly non-polar and will migrate near the solvent front. The formation of the primary amine introduces hydrogen bonding, drastically lowering the Rf value. Furthermore, staining the plate with ninhydrin will yield a distinct colored spot for the product, confirming the presence of the free -NH2 group.
Step 5: Work-up and Isolation
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Concentrate the mixture under reduced pressure to remove ethanol.
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Dilute with water and extract with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate.
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Purify via recrystallization from ethanol/water to yield 5-nitro-2-phenoxyaniline as a crystalline solid.
Step-by-step experimental workflow for the regioselective reduction protocol.
Downstream Applications in Drug Discovery
The strategic positioning of the functional groups on 5-nitro-2-phenoxyaniline makes it a highly sought-after scaffold in medicinal chemistry.
Synthesis of Anti-Inflammatory Sulfonanilides: One of the most prominent industrial applications of 5-nitro-2-phenoxyaniline is its use as a direct precursor in the synthesis of substituted 2-phenoxy alkane-sulfonanilides, a class of potent anti-inflammatory agents[5].
In this workflow, the primary amine of 5-nitro-2-phenoxyaniline is reacted with methanesulfonyl chloride or trifluoromethanesulfonyl chloride in the presence of an organic base (like pyridine). The resulting sulfonamide leverages the steric bulk of the ortho-phenoxy group to lock the molecule into a specific bioactive conformation, which is critical for binding to target inflammatory enzymes (such as COX or LOX pathways). Following sulfonylation, the C5 nitro group can be subsequently reduced to an amine via palladium-catalyzed hydrogenation, opening up a secondary site for further derivatization[5].
References
- Harrington, J. K., et al. "Substituted 2-phenoxy alkane-sulfonanilides." US Patent 3840597A.
Sources
- 1. 4-nitro-2-phenoxyaniline | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5 nitro 2 furaldehid | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-nitro-2-phenoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. US3840597A - Substituted 2-phenoxy alkane-sulfonanilides - Google Patents [patents.google.com]
